1-cyclopropyl-1H-pyrrole-2-carbonitrile
Overview
Description
“1-cyclopropyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring attached to a cyclopropyl group and a carbonitrile group . The InChI string representation of its structure isInChI=1S/C8H8N2/c1-2-5(1)6-3-4-7(9)8(6)10/h3-4H,1-2H2
. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, pyrrole derivatives are generally useful as intermediates in the production of various chemical compounds, including pharmaceuticals and insecticides .Scientific Research Applications
Catalytic Applications
1-Cyclopropyl-1H-pyrrole-2-carbonitrile and related compounds have been explored for their catalytic applications. For instance, optically active pyrrole-oxazolines, synthesized from pyrrole-carbonitriles, have been used in copper-catalyzed enantioselective cyclopropanation reactions, although with low optical yields (Brunner & Haßler, 1998).
Synthesis Methods
The synthesis of pyrrole-2-carbonitriles has been a subject of interest in various studies. A notable method involves the cyclocondensation of enones with aminoacetonitrile, leading to the formation of dihydro-2H-pyrrole-2-carbonitriles. These intermediates can be converted into disubstituted pyrroles or oxidized to produce pyrrole-2-carbonitriles (Kucukdisli et al., 2014). Additionally, an efficient synthesis of substituted 1H-pyrrole-3-carbonitriles via a palladium(II)-catalyzed cascade reaction has been developed, highlighting the versatility of pyrrole-carbonitriles in chemical synthesis (Wang et al., 2020).
Biological Activities
Pyrrole derivatives, including those related to this compound, have been investigated for their biological activities. A study synthesized various pyrrole derivatives to explore their insecticidal properties against the cotton leafworm, demonstrating the potential of these compounds in agricultural applications (Abdelhamid et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the pyrrole nucleus, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for 1-cyclopropyl-1H-pyrrole-2-carbonitrile .
Mode of Action
Compounds with similar structures, such as indole derivatives, are known to interact with their targets through a variety of mechanisms . For instance, they can inhibit or activate enzymes, modulate receptor activity, or interfere with cellular processes . It is plausible that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to affect a wide range of biochemical pathways . These include pathways involved in inflammation, cancer, viral infections, and other diseases . It is possible that this compound may have similar effects on biochemical pathways.
Result of Action
Based on the known effects of structurally similar compounds, it can be hypothesized that this compound may have a range of potential effects, depending on its specific targets and mode of action .
Properties
IUPAC Name |
1-cyclopropylpyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-6-8-2-1-5-10(8)7-3-4-7/h1-2,5,7H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPUCILSACLGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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